2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class of compounds and its role or significance in a particular context, such as its use in a chemical reaction or its biological activity.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Heterocyclic Compounds in Pharmacology
Heterocyclic compounds, particularly 1,3,4-thiadiazole derivatives, have garnered significant attention due to their extensive pharmacological activities. The toxophoric N2C2S moiety present in these derivatives is believed to be the source of their diverse biological activities. Research indicates that these compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules through the combination of different pharmacophoric units in a single framework may lead to compounds with novel and significant biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Synthetic Methods and Biological Significance
The synthesis and biological significance of 1,3,4-thiadiazoline and related compounds have been explored extensively. Synthetic methodologies focus on cyclization reactions of thiosemicarbazone under various conditions. These heterocyclic compounds have demonstrated significant biological activity against different fungal and bacterial strains, highlighting their pharmaceutical importance (Yusuf & Jain, 2014).
Advances in Thiadiazole Chemistry
Thiadiazoles are crucial in organic synthesis, pharmaceutical, and biological applications. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications has led to significant research into thiadiazole chemistry, focusing on synthetic strategies, techniques, and the structure-activity relationship of these compounds. This research paves the way for the development of new thiadiazole compounds with enhanced efficacy and safety (Asif, 2016).
Biological Activity of 1,3,4-Thiadiazoles
The diverse pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles has been confirmed through extensive research. These compounds have been identified as possessing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or oxadiazole core with various heterocycles often results in a synergistic effect, underscoring their importance in the development of new pharmaceutical agents (Lelyukh, 2019).
Thiadiazole Derivatives as Anesthetic and Anti-inflammatory Agents
Recent studies have highlighted the analgesic and anti-inflammatory activities of triazole and thiadiazole derivatives. These heterocyclic systems are significant sources of potential analgesic and/or anti-inflammatory agents, exhibiting high selectivity of action, low toxicity, and effects comparable to standard drugs. The structural modification of these systems allows for the optimization of "drug-like" characteristics and the exploration of possible mechanisms of action (Koval, Lozynskyi, Shtrygol’, & Lesyk, 2022).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal procedures.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.
properties
IUPAC Name |
2-N-cyclohexyl-2-N-methyl-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-13(7-5-3-2-4-6-7)9-12-11-8(10)14-9/h7H,2-6H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEHGFJVPHWMIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214954 |
Source
|
Record name | N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N2-cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |
CAS RN |
72269-94-4 |
Source
|
Record name | N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72269-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Cyclohexyl-N2-methyl-1,3,4-thiadiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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